molecular formula C8H4BrNO2 B1343242 3-Bromo-5-cyanobenzoic acid CAS No. 453566-14-8

3-Bromo-5-cyanobenzoic acid

Cat. No.: B1343242
CAS No.: 453566-14-8
M. Wt: 226.03 g/mol
InChI Key: QJJKUQVSSJSXLJ-UHFFFAOYSA-N
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Description

3-Bromo-5-cyanobenzoic acid is an organic compound with the molecular formula C8H4BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a cyano group at the fifth position

Scientific Research Applications

3-Bromo-5-cyanobenzoic acid has several applications in scientific research:

Safety and Hazards

3-Bromo-5-cyanobenzoic acid is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed and can cause skin and eye irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-cyanobenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of 5-cyanobenzoic acid. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyanobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3-Bromo-5-cyanobenzoic acid exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity. The bromine and cyano groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methylbenzoic acid
  • 4-Bromo-2-cyanobenzoic acid
  • 3-Amino-5-bromobenzoic acid
  • 4-Bromobenzoic acid

Uniqueness

3-Bromo-5-cyanobenzoic acid is unique due to the presence of both bromine and cyano groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

3-bromo-5-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJKUQVSSJSXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620504
Record name 3-Bromo-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453566-14-8
Record name 3-Bromo-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-cyanobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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